molecular formula C14H20N2O3 B11850750 tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B11850750
M. Wt: 264.32 g/mol
InChI Key: RCLUELQKTJMOEN-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a bicyclic heteroaromatic compound featuring a 1,5-naphthyridine core fused with a partially saturated ring. The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthetic processes .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-8-4-5-11-12(16)7-6-10(9-17)15-11/h6-7,17H,4-5,8-9H2,1-3H3

InChI Key

RCLUELQKTJMOEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The naphthyridine ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Dihydro-naphthyridine derivative.

    Substitution: Carboxylic acid.

Scientific Research Applications

Chemistry

In chemical research, tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with tailored properties. The compound can undergo reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic organic chemistry.

Biology

The compound has shown promise in biological research as a probe to study enzyme-substrate interactions. The hydroxymethyl group enhances its ability to form hydrogen bonds with biological macromolecules, which is essential for understanding molecular recognition processes. Studies indicate that derivatives of this compound may exhibit antimicrobial and anticancer activities, highlighting its potential as a therapeutic agent .

Medicine

In medicinal chemistry, the pharmacological activities of this compound and its derivatives are under investigation. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit various biological pathways associated with tumor growth. Their potential applications extend to treating infectious diseases due to their antimicrobial properties .

Industry

The industrial applications of this compound include its use in synthesizing specialty chemicals and materials. Its stability and reactivity make it suitable for producing polymers and coatings. Additionally, the compound's unique properties allow for its incorporation into formulations requiring specific performance characteristics .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines through mechanisms such as inducing cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against bacterial strains, suggesting a mechanism involving disruption of cell membrane integrity .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that the compound could inhibit key enzymes involved in metabolic pathways related to disease states, further supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the tert-butyl group provides steric bulk that can influence the binding affinity and specificity. The naphthyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate Hydroxymethyl (-CH2OH) Not explicitly provided* ~289 (estimated) Hydroxyl, tert-butyl carbamate High polarity, potential drug intermediate
tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate Bromo (-Br) C14H19BrN2O2 313.19 Halogen, tert-butyl carbamate Precursor for cross-coupling reactions
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate 1-Aminocyclopropyl C16H23N3O2 289.37 Amine, cyclopropane, tert-butyl carbamate Discontinued; potential bioactivity
tert-Butyl 6-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate Hydroxymethyl (-CH2OH) C13H21N3O3 267.32 Imidazo ring, hydroxymethyl, tert-butyl carbamate Structural analog with divergent core

*Estimated based on molecular formula of analogs.

Physicochemical Properties

  • Solubility : The hydroxymethyl derivative is expected to exhibit higher aqueous solubility than the bromo analog due to its polar -CH2OH group.
  • Boiling/Melting Points : Brominated compounds generally have higher melting/boiling points due to increased molecular mass and halogen-based intermolecular forces. The hydroxymethyl analog’s predicted boiling point (~412°C ) aligns with trends for polar substituents.
  • Stability : The tert-butyl carbamate group enhances stability across all analogs, as evidenced by successful isolation of intermediates in synthesis protocols .

Biological Activity

tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential biological activities. This compound features a naphthyridine ring and has been studied for its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • tert-butyl group : Provides steric hindrance.
  • Hydroxymethyl group : Facilitates hydrogen bonding.
  • Naphthyridine ring : Imparts unique electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins.
  • Hydrophobic interactions : The tert-butyl group enhances binding affinity by providing steric bulk.
  • π-π stacking interactions : The naphthyridine ring can engage in π-π stacking with aromatic residues in proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of naphthyridine compounds possess significant anticancer properties. For instance:

  • Mechanisms : Induction of apoptosis and cell cycle arrest in various cancer cell lines.
  • Case Study : Aaptamine, a related naphthyridine derivative, demonstrated cytotoxic effects against multiple cancer cell lines (IC50 values ranging from 10.47 to 15.03 μg/mL) and induced apoptosis through p53-independent pathways .

Antimicrobial Properties

Naphthyridine derivatives have also been reported to exhibit antimicrobial activity:

  • Activity Spectrum : Effective against a range of bacterial and fungal pathogens.
  • Research Findings : Compounds similar to tert-butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine have shown potential as antimicrobial agents in vitro .

Research Findings Summary

A summary of key research findings related to the biological activity of this compound is presented below:

StudyBiological ActivityFindings
AnticancerInduced apoptosis in leukemia cells; significant cytotoxicity against lung cancer cells.
AntimicrobialExhibited activity against various bacterial strains; potential for development as an antibiotic.
Enzyme InteractionsUsed as a probe for studying enzyme-substrate interactions; facilitated understanding of molecular recognition processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 6-(hydroxymethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, and how are key intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling, oxidation, or substitution. For example:

  • Boc-protection : Use tert-butyl dicarbonate (Boc anhydride) to protect amine groups under basic conditions (e.g., triethylamine in dichloromethane) .
  • Hydroxymethyl introduction : Achieved via nucleophilic substitution or reductive amination, monitored by TLC or HPLC .
    • Characterization : Confirm intermediates using 1H^1H-/13C^{13}C-NMR for structural elucidation (e.g., tert-butyl group signals at ~1.4 ppm in 1H^1H-NMR) and LC-MS for purity .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the Boc group or hydroxymethyl oxidation .
  • Stability tests : Perform accelerated degradation studies under varied pH, temperature, and light exposure. Monitor by HPLC for decomposition products (e.g., free amine or carbonyl derivatives) .

Q. What analytical techniques are critical for verifying the identity and purity of this compound?

  • Primary methods :

  • NMR spectroscopy : Identify tert-butyl (1.4 ppm, singlet) and hydroxymethyl (3.5–4.5 ppm, multiplet) groups .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass 263.33 g/mol for related analogs) .
    • Supplementary methods : Use IR spectroscopy to detect carbonyl (C=O) stretches (~1700 cm1^{-1}) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the hydroxymethyl group without side reactions?

  • Approach :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(dppf)Cl2_2) for coupling reactions under microwave conditions to enhance efficiency (67.9% yield achieved in similar tert-butyl-protected systems) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, and monitor reaction progress via in-situ FTIR .
    • Troubleshooting : If yields drop below 50%, check for Boc-deprotection byproducts using LC-MS and adjust reaction time/temperature .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Case study : For calcium channel-blocking activity:

  • Data validation : Cross-validate IC50_{50} values across assays (e.g., patch-clamp vs. fluorescence-based methods) .
  • Structural analogs : Compare tert-butyl 6-oxo-3,4-dihydropyridine derivatives, noting that hydroxymethyl substitution may alter steric effects and binding affinity .
    • Statistical analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. How can reactive intermediates (e.g., brominated precursors) be safely handled during synthesis?

  • Safety protocols :

  • Bromination steps : Use tert-butyl 6-bromo-3,4-dihydro analogs in a fume hood with personal protective equipment (PPE) to avoid inhalation hazards .
  • Quenching : Neutralize excess bromine with sodium thiosulfate, confirmed by potassium iodide-starch paper .
    • Scale-up considerations : For exothermic reactions (e.g., Boc deprotection), use jacketed reactors with controlled cooling to prevent thermal runaway .

Q. What computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

  • In silico tools :

  • Docking studies : Model interactions with target proteins (e.g., opioid receptors) using AutoDock Vina, focusing on the hydroxymethyl group’s hydrogen-bonding potential .
  • DFT calculations : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization .
    • Validation : Compare computational results with experimental SAR data for tert-butyl-protected naphthyridine derivatives .

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